Isoamygdalin is primarily extracted from the seeds of certain fruits, especially apricot kernels. The extraction process typically involves solvent extraction techniques, where organic solvents are used to isolate the compound from plant materials. The presence of isoamygdalin in these seeds contributes to their characteristic bitter flavor and potential toxicity if consumed in large quantities.
Isoamygdalin falls under the category of cyanogenic glycosides, which are compounds that can produce toxic cyanide when metabolized. This classification is significant due to the implications for human health and safety, as ingestion of high amounts can lead to cyanide poisoning.
Isoamygdalin can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One common approach involves the hydrolysis of amygdalin using specific enzymes that cleave the glycosidic bond, releasing isoamygdalin as a product.
Technical Details:
Isoamygdalin has a molecular formula of and a molecular weight of 403.43 g/mol. Its structure consists of a benzene ring attached to a sugar moiety (glucose) through a cyanide group.
The compound's structural characteristics include:
Isoamygdalin undergoes hydrolysis in the presence of water or specific enzymes, leading to the formation of glucose and hydrogen cyanide. This reaction is significant due to its implications for toxicity.
Technical Details:
The mechanism by which isoamygdalin exerts its effects involves its conversion to hydrogen cyanide within the body. Once released, hydrogen cyanide can inhibit cellular respiration by binding to cytochrome c oxidase in mitochondria, disrupting ATP production.
Isoamygdalin has been explored for various applications:
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